molecular formula C18H17FIN3O2 B11560270 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B11560270
M. Wt: 453.2 g/mol
InChI Key: FFIOHLQDPABXDY-SRZZPIQSSA-N
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Description

3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The specific steps are as follows:

    Preparation of Hydrazine Derivative: The hydrazine derivative is prepared by reacting hydrazine hydrate with a suitable carboxylic acid derivative.

    Condensation Reaction: The hydrazine derivative is then reacted with 2-fluorobenzaldehyde in the presence of a catalyst, such as acetic acid, to form the hydrazone.

    Final Product Formation: The hydrazone is further reacted with 4-iodo-2-methylbenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine or iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to form stable complexes with metal ions makes it a candidate for developing new drugs and therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential anti-cancer and anti-inflammatory properties. Its ability to interact with specific molecular targets in cells makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone functional group allows it to participate in redox reactions, which can modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE
  • 3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE

Uniqueness

The uniqueness of 3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and iodine atoms in the molecule enhances its reactivity and potential for forming stable complexes with metal ions, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H17FIN3O2

Molecular Weight

453.2 g/mol

IUPAC Name

N'-[(E)-(2-fluorophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

InChI

InChI=1S/C18H17FIN3O2/c1-12-10-14(20)6-7-16(12)22-17(24)8-9-18(25)23-21-11-13-4-2-3-5-15(13)19/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H,23,25)/b21-11+

InChI Key

FFIOHLQDPABXDY-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2F

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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